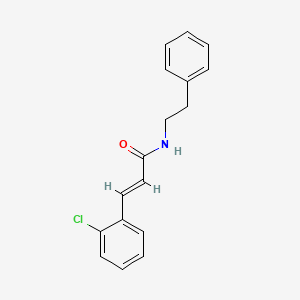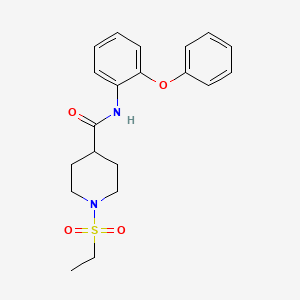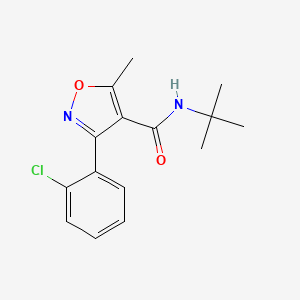![molecular formula C16H15Cl2NO B5547408 6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazine compounds often involves the condensation of phenols, formaldehyde, and primary amines. For compounds similar to 6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine, a specific route might involve the use of chlorophenyl-substituted amines and chlorinated phenols under conditions that favor the formation of the oxazine ring. Notable is the research on the synthesis and characterization of benzoxazine monomers based on chloro-substituted aromatic amines, offering insights into the influence of chlorine substituents on the synthesis process and the polymerization ability of the resulting monomers (Petrakova et al., 2020).
Molecular Structure Analysis
The structure of benzoxazine compounds is characterized by the 3,4-dihydro-2H-1,3-benzoxazine core, with various substituents influencing its physical and chemical properties. The presence of chloro-substituents could affect the electronic distribution within the molecule, potentially altering its reactivity. Crystallographic studies, such as those conducted by Köysal et al. (2003), provide detailed insights into the spatial arrangement of atoms within the molecule, highlighting the planarity of the benzoxazolinone ring system and its perpendicular orientation to substituent groups (Köysal et al., 2003).
Chemical Reactions and Properties
Benzoxazine compounds participate in a variety of chemical reactions, including ring-opening polymerization which is critical for the production of polybenzoxazine polymers. The chloro-substituents in the molecule may influence the reactivity towards nucleophiles and bases, and potentially impact the polymerization process. Research on the synthesis and polymerization behavior of benzoxazine isomers offers insight into how different substituents affect the polymerization temperatures and the properties of the resulting polymers (Liu et al., 2014).
Physical Properties Analysis
The physical properties of benzoxazine compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The inclusion of chloro-substituents is likely to affect these properties by altering intermolecular interactions. Studies on the solubility of chlorophenyl-substituted benzodiazepines and benzoxazines in various solvents provide valuable data on how structural variations impact physical properties (Soltanpour et al., 2010).
Chemical Properties Analysis
The chemical properties of 6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine, such as reactivity towards various chemical reagents, stability under different conditions, and potential for chemical modifications, are pivotal for its applications in materials science. The presence of electron-withdrawing chloro groups could influence the electron density around the oxazine ring, affecting its nucleophilic and electrophilic reaction sites. Research on the reactivity of benzoxazine compounds with different substituents can shed light on these aspects (Gabriele et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Hydrolysis of Benzoxazine Compounds :
- Research by Iwanami et al. (1964) involved the synthesis of compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine. This study focused on the hydrolysis of these compounds, providing insights into their chemical behavior and potential applications in synthetic chemistry (Iwanami et al., 1964).
Potential as Antimicrobial and Antitumor Agents :
- El-Moneim et al. (2015) synthesized fused 1,2,4-triazine derivatives and examined them for their antimicrobial and antitumor activity. This research suggests potential applications of these compounds in developing new pharmaceutical agents (El-Moneim et al., 2015).
Evaluation of Antioxidant Activities :
- Firpo et al. (2019) evaluated the in vitro and ex vivo antioxidant activity of cyclohexene-fused oxazines, highlighting the potential of these compounds, including benzoxazines, as sources of biologically active compounds with antioxidant properties (Firpo et al., 2019).
Chemical Stability and Synthesis Methods :
- Studies by Gütschow et al. (1999) and Qi et al. (2009) focused on the synthesis and stability of oxazin-4-ones, related to benzoxazines. These studies contribute to understanding the chemical stability and synthesis methods of similar compounds, which can be applied in material science and medicinal chemistry (Gütschow et al., 1999), (Qi et al., 2009).
Eigenschaften
IUPAC Name |
6-chloro-3-[2-(4-chlorophenyl)ethyl]-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-3-1-12(2-4-14)7-8-19-10-13-9-15(18)5-6-16(13)20-11-19/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYSOHFJJQZPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCN1CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

